2-(6-Aminopurin-9-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(6-aminopurin-9-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287530 |

Source

|

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-99-3 |

Source

|

| Record name | 9-(2-Hydroxyethyl)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(6-Aminopurin-9-yl)ethanol: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and known applications of 2-(6-Aminopurin-9-yl)ethanol (CAS No. 707-99-3), a key nucleoside analog. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its role as a precursor in the development of antiviral and anticancer agents. While direct involvement in specific signaling pathways is not extensively documented, a generalized metabolic pathway for related acyclic nucleoside analogs is presented.

Chemical Properties and Structure

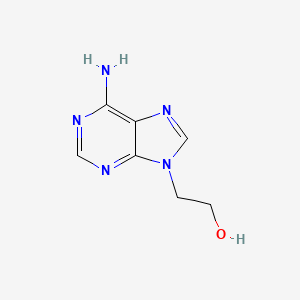

This compound, also known as 9-(2-Hydroxyethyl)adenine, is a synthetic nucleoside analog. It consists of an adenine base attached to an ethanol substituent at the N9 position of the purine ring.[1] At room temperature, it is a white to off-white crystalline solid.[2]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₅O | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| CAS Number | 707-99-3 | [1] |

| Melting Point | 240.0 to 244.0 °C | |

| Boiling Point | 473.2 °C at 760 mmHg | |

| Density | 1.67 g/cm³ | |

| Flash Point | 240 °C | |

| Vapour Pressure | 9.29E-10 mmHg at 25°C | |

| Refractive Index | 1.794 | |

| Solubility | Soluble in DMSO (Slightly, Sonicated), Methanol (Slightly, Sonicated) | |

| LogP | -0.8 | [1] |

Structural Information

-

IUPAC Name: this compound[1]

-

SMILES: C1=NC(=C2C(=N1)N(C=N2)CCO)N[1]

-

InChI: InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10)[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of adenine with a suitable ethanol derivative. The following is a representative protocol:

Materials:

-

Adenine

-

Vinyl carbonate

-

N,N-dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethanol

Procedure:

-

To a reaction vessel, add adenine, vinyl carbonate, DMF, and sodium hydroxide.

-

Heat the mixture to reflux (approximately 145°C) and maintain for 2 hours.

-

Cool the reaction mixture to below 100°C and then further cool to 5°C in an ice bath.

-

Dilute the mixture with toluene while keeping the temperature below 10°C.

-

Stir the mixture for 2 hours and then filter to collect the precipitate.

-

Wash the filter cake sequentially with toluene and pre-cooled ethanol.

-

Dry the product under reduced pressure at 50°C until a constant weight is achieved.

-

Characterize the final product for purity and structure using HPLC and ¹H-NMR (in DMSO-d₆).

Caption: Synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker or Varian, 300-600 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters:

-

Pulse program: zg30 or similar

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Spectral width: appropriate for the expected chemical shift range (e.g., -2 to 12 ppm)

-

Data Acquisition (¹³C NMR):

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse program: zgpg30 or similar

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Spectral width: appropriate for the expected chemical shift range (e.g., 0 to 160 ppm)

-

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts of the protons and carbons to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain the fragmentation pattern.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. Key fragments would likely arise from the cleavage of the ethanol side chain and fragmentation of the purine ring.[3][4]

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of various antiviral and anticancer drugs.[2] Its primary role is as a precursor for the production of acyclic nucleoside phosphonates, such as adefovir and tenofovir, which are potent inhibitors of viral reverse transcriptase and DNA polymerase.[5][6]

Mechanism of Action of Derivatives

While this compound itself is not the active therapeutic agent, its derivatives, particularly the phosphonates, exhibit significant biological activity. The general mechanism involves intracellular phosphorylation to the active diphosphate form. This active metabolite then acts as a competitive inhibitor of the natural deoxynucleoside triphosphates, leading to the termination of the growing DNA chain when incorporated by viral polymerases.[7]

Generalized Metabolic Pathway

Specific signaling pathways directly involving this compound have not been extensively reported in the literature. However, as a nucleoside analog, its derivatives are expected to follow a general metabolic activation pathway within the cell.

Caption: Generalized metabolic activation of acyclic nucleoside phosphonates.

Conclusion

This compound is a fundamentally important molecule in medicinal chemistry, serving as a versatile building block for the synthesis of potent antiviral and anticancer therapeutics. This guide has provided a detailed summary of its chemical properties, structure, and key experimental methodologies for its synthesis and characterization. While its direct biological activity and interaction with specific signaling pathways are not well-defined, its role as a precursor to clinically significant drugs underscores its importance in the field of drug discovery and development. Further research into the direct biological effects of this compound could potentially unveil novel therapeutic applications.

References

- 1. This compound | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. innospk.com [innospk.com]

- 6. Adenine: an important drug scaffold for the design of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Amino-9-(2-hydroxyethyl)purine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Amino-9-(2-hydroxyethyl)purine, a significant heterocyclic compound utilized as a key intermediate in the synthesis of various antiviral and therapeutic agents. This document details two principal synthetic routes, offering in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

6-Amino-9-(2-hydroxyethyl)purine, also known as 9-(2-hydroxyethyl)adenine, is a purine analogue that has garnered considerable interest in medicinal chemistry. Its structural similarity to natural nucleosides allows it to be a valuable building block for the development of novel pharmaceuticals. This guide will explore two primary methods for its synthesis: the direct alkylation of adenine and a two-step pathway commencing with 6-chloropurine.

Synthesis Pathways

Two well-established methods for the synthesis of 6-Amino-9-(2-hydroxyethyl)purine are presented below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.

Pathway 1: Direct Alkylation of Adenine

This pathway involves the direct alkylation of adenine with a suitable 2-hydroxyethylating agent, such as ethylene carbonate or 2-chloroethanol. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the adenine nitrogen at the N9 position.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 9-(2'-hydroxyethyl)adenine via direct alkylation is as follows:

-

Reaction Setup: A mixture of adenine (e.g., 5.0 g, 37 mmol) and a suitable 2-hydroxyethylating agent is prepared in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: A base, such as sodium hydride (NaH) or a carbonate salt, is added to the mixture to deprotonate the adenine, rendering it more nucleophilic.

-

Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70-100 °C) and stirred for a defined period (e.g., 4-24 hours) to ensure the completion of the alkylation reaction.

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white crystalline solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 27% | [1] |

| Melting Point | 238-241 °C | [1] |

| ¹H NMR (500 MHz, d₆-DMSO) | δ 8.13 (s, 1H), 8.07 (s, 1H), 7.18 (s, 2H), 5.02 (t, J=5.3 Hz, 1H), 4.18 (t, J=5.6 Hz, 2H), 3.73 (q, J=5.4 Hz, 2H) | [1] |

| ¹³C NMR (126 MHz, d₆-DMSO) | δ 155.94, 152.29, 149.57, 141.39, 118.73, 59.30, 45.76 | [1] |

Diagram of Synthesis Pathway 1:

Pathway 2: Synthesis from 6-Chloropurine

This alternative pathway involves a two-step process starting from 6-chloropurine. The first step is the alkylation of 6-chloropurine with a protected 2-hydroxyethyl group, followed by the displacement of the chlorine atom with an amino group.

Experimental Protocol:

A representative protocol for this two-step synthesis is outlined below:

Step 1: Alkylation of 6-Chloropurine

-

Reaction Setup: 6-chloropurine is dissolved in a suitable solvent like DMF.

-

Alkylation: A protected 2-hydroxyethylating agent, such as 2-(benzoyloxy)ethoxymethyl chloride, is added in the presence of a base.

-

Isolation: The resulting intermediate, 6-chloro-9-(2-benzoyloxyethoxymethyl)purine, is isolated.

Step 2: Amination

-

Reaction Setup: The chlorinated intermediate is dissolved in a solution of ammonia in methanol.

-

Reaction Conditions: The mixture is heated in a sealed vessel (bomb) at an elevated temperature (e.g., 95 °C) for an extended period (e.g., 18 hours).

-

Workup and Purification: After cooling, the solvent is evaporated, and the crude product is purified by recrystallization to afford 6-Amino-9-(2-hydroxyethyl)purine. A similar procedure starting with 9-(2-Hydroxy-1-propyl)-6-chloropurine and using methanolic ammonia at 130°C for 6 hours yielded the corresponding adenine derivative in 81% yield.

Quantitative Data (for a related synthesis):

| Parameter | Value |

| Yield (of 9-(2-Hydroxy-1-propyl)adenine) | 81% |

Diagram of Synthesis Pathway 2:

References

2-(6-Aminopurin-9-yl)ethanol mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of 2-(6-Aminopurin-9-yl)ethanol

Abstract

This compound, more commonly known as 9-(2-Hydroxyethyl)adenine, is a synthetic purine analogue. Direct research on its specific mechanism of action within cells is limited in publicly available literature. However, based on extensive studies of its structural analogues, its primary mechanism is predicted to be the competitive inhibition of Adenosine Deaminase (ADA), a key enzyme in purine metabolism. This guide synthesizes the available data on related compounds to build a comprehensive overview of the most probable cellular effects of 9-(2-Hydroxyethyl)adenine, focusing on its interaction with ADA and the downstream consequences of this inhibition. This document provides quantitative data from key analogues, detailed experimental protocols for assessing ADA inhibition, and visual diagrams of the relevant signaling pathways to guide future research and development.

Introduction to this compound

This compound (9-HE-Ade) is a derivative of adenine, a fundamental component of nucleic acids and key signaling molecules. Structurally, it is characterized by a hydroxyethyl group attached to the N9 position of the purine ring. While it is commercially available and has been used as a chemical intermediate for the synthesis of more complex antiviral and bioactive molecules, it has not been the subject of extensive pharmacological characterization as a standalone agent.

The primary hypothesis for its mechanism of action is derived from its structural similarity to adenosine and to known inhibitors of Adenosine Deaminase (ADA). ADA is a critical enzyme that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. By regulating adenosine levels, ADA plays a crucial role in both intracellular and extracellular signaling.

Core Mechanism of Action: Inhibition of Adenosine Deaminase (ADA)

The most plausible mechanism of action for 9-(2-Hydroxyethyl)adenine is the competitive inhibition of Adenosine Deaminase. The adenine core of the molecule allows it to be recognized by the active site of ADA. However, lacking the ribose group of adenosine, it cannot be turned over and instead acts as an inhibitor, competing with the endogenous substrate, adenosine.

The potency of this inhibition is predicted to be weak. Structure-activity relationship studies on related 9-substituted adenines show that a hydrophobic side chain is critical for potent ADA inhibition. For instance, erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) , which possesses a long, hydrophobic nonyl chain, is a highly potent ADA1 inhibitor with an inhibition constant (Ki) in the low nanomolar range. In contrast, adenine itself is a weak inhibitor with a Ki in the micromolar to millimolar range. Given that the 2-hydroxyethyl group on 9-(2-Hydroxyethyl)adenine is small and hydrophilic, its inhibitory potency is expected to be modest, likely closer to that of adenine than to EHNA.

Downstream Cellular Consequences of ADA Inhibition

Inhibition of ADA leads to an accumulation of adenosine in the intracellular and extracellular compartments. This increase in local adenosine concentration is the primary driver of the downstream physiological effects, which are mediated by the activation of four G-protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3).

-

A1 and A3 Receptor Activation: Typically coupled to inhibitory G-proteins (Gi/o), leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptor Activation: Coupled to stimulatory G-proteins (Gs), resulting in an increase in intracellular cAMP levels.

The ultimate cellular response depends on the specific adenosine receptor subtypes expressed on the cell surface and their respective signaling cascades.

Signaling Pathway Diagrams

The following diagrams illustrate the predicted mechanism of action.

The Solubility Profile of 9-(2-Hydroxyethyl)adenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 9-(2-Hydroxyethyl)adenine, a key intermediate in the synthesis of various antiviral compounds. Understanding the solubility of this molecule in different solvents is critical for its synthesis, purification, formulation, and biological screening. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their experimental design.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a molecule like 9-(2-Hydroxyethyl)adenine, its solubility is influenced by its molecular structure, including the presence of both polar (hydroxyethyl group, amine group, and nitrogen atoms in the purine ring) and non-polar (adenine ring) moieties. The interplay of these features governs its interaction with different solvents.

Quantitative Solubility Data

Comprehensive quantitative solubility data for 9-(2-Hydroxyethyl)adenine across a wide range of solvents is not extensively available in publicly accessible literature. However, key data points have been established, which are summarized in the table below. It is important to note that for many organic solvents, the solubility is described qualitatively.

| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method |

| Water | 20 | 10 g/L[1] | ~0.056 | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble (with sonication)[1] | - | Qualitative |

| Methanol | Not Specified | Slightly Soluble (with sonication)[1] | - | Qualitative |

Note: The molar solubility was calculated based on the molecular weight of 9-(2-Hydroxyethyl)adenine (179.18 g/mol ).

For context, the parent compound, adenine, is known to be soluble in dimethyl sulfoxide (DMSO) at approximately 10 mg/mL.[2] Adenine also exhibits increased solubility in hot water and is soluble in acidic and basic aqueous solutions.[3][4] While this information provides a useful reference, direct experimental determination for 9-(2-Hydroxyethyl)adenine in a broader range of solvents is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in research and development. The following section details the widely accepted "shake-flask" method, a gold standard for measuring equilibrium solubility.[5][6][7]

The Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials:

-

9-(2-Hydroxyethyl)adenine (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Appropriate vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 9-(2-Hydroxyethyl)adenine to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 9-(2-Hydroxyethyl)adenine in the diluted sample using a validated analytical method.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is a highly sensitive and specific method for quantifying 9-(2-Hydroxyethyl)adenine.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. A gradient elution may be necessary to achieve optimal separation from any impurities.[8][9][10][11]

-

Detection: UV detection at the wavelength of maximum absorbance (λmax) for 9-(2-Hydroxyethyl)adenine, which is 261 nm in water.[1]

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of 9-(2-Hydroxyethyl)adenine.

UV-Vis Spectrophotometry:

For a less complex matrix, UV-Vis spectrophotometry can be a straightforward method for concentration determination.

-

Wavelength: Measure the absorbance at the λmax of 261 nm.[1]

-

Quantification: A standard calibration curve must be generated using solutions of known concentrations. It is crucial to ensure that the absorbance readings fall within the linear range of the instrument.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for determining the solubility of 9-(2-Hydroxyethyl)adenine.

This guide serves as a foundational resource for researchers working with 9-(2-Hydroxyethyl)adenine. While the provided data offers a starting point, it is recommended that solubility be determined experimentally for specific solvent systems and conditions relevant to the intended application. The detailed protocols and workflow are designed to assist in the accurate and reliable measurement of this critical physicochemical property.

References

- 1. 9-(2-Hydroxyethyl)adenine , >98.0%(HPLC) , 707-99-3 - CookeChem [cookechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. who.int [who.int]

- 8. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 10. cas.zju.edu.cn [cas.zju.edu.cn]

- 11. helixchrom.com [helixchrom.com]

2-(6-Aminopurin-9-yl)ethanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-(6-Aminopurin-9-yl)ethanol, a significant compound in biochemical research and pharmaceutical development.

Core Molecular Data

This compound, also known by synonyms such as 9-(2-Hydroxyethyl)adenine, is a nucleoside analog.[1] Its fundamental properties are crucial for its application in the synthesis of antiviral and anticancer agents.[1]

The key molecular identifiers and properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C7H9N5O | [1][2][3][4] |

| Molecular Weight | 179.18 g/mol | [2][3] |

| CAS Number | 707-99-3 | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 473.2 °C at 760 mmHg | [1][5] |

| Melting Point | 240.0 to 244.0 °C | [1] |

| Flash Point | 240 °C | [1][5] |

| Density | 1.67 g/cm³ | [1][5] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound can be proprietary, a general methodology involves the reaction of adenine with a suitable 2-carbon ethanol derivative. A generalized purification process described in the literature involves the following steps:

-

Cooling and Precipitation: The reaction mixture is cooled to approximately 5°C in an ice bath.

-

Dilution: Toluene is added to the cooled solution to facilitate the precipitation of the product.

-

Stirring: The mixture is stirred for a period of time, typically around 2 hours, while maintaining a low temperature (below 10°C) to ensure complete precipitation.

-

Filtration: The precipitate is collected by filtration.

-

Washing: The collected solid (filter cake) is washed sequentially with toluene and pre-cooled ethanol to remove impurities.

-

Drying: The final product is dried under reduced pressure at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

-

Characterization: The purity and structure of the resulting this compound are confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its fundamental molecular properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H9N5O | CID 242652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound CAS 707-99-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 707-99-3 this compound this compound - CAS Database [chemnet.com]

Spectroscopic Analysis of 2-(6-Aminopurin-9-yl)ethanol: A Technical Guide

Introduction: 2-(6-Aminopurin-9-yl)ethanol, also widely known as 9-(2-Hydroxyethyl)adenine, is a significant nucleoside analog. Its structural similarity to natural nucleosides makes it a valuable intermediate in the synthesis of various compounds with potential therapeutic applications, including antiviral and anticancer agents. Accurate structural elucidation and purity assessment are critical in the development of such molecules. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data has been compiled from verified literature sources and is presented in a structured format for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound (500 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.13 | Singlet | - | 1H | H-2 (Purine Ring) |

| 8.07 | Singlet | - | 1H | H-8 (Purine Ring) |

| 7.18 | Singlet (broad) | - | 2H | -NH₂ |

| 5.02 | Triplet | 5.3 | 1H | -OH |

| 4.18 | Triplet | 5.6 | 2H | N⁹-CH₂ |

| 3.73 | Quartet | 5.4 | 2H | CH₂-OH |

Table 2: ¹³C NMR Spectroscopic Data of this compound (126 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 155.94 | C-6 (Purine Ring) |

| 152.29 | C-2 (Purine Ring) |

| 149.57 | C-4 (Purine Ring) |

| 141.39 | C-8 (Purine Ring) |

| 118.73 | C-5 (Purine Ring) |

| 59.30 | CH₂-OH |

| 45.76 | N⁹-CH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The following table lists the expected characteristic absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3350-3150 | Medium, Broad | N-H Stretch | Amine (-NH₂) |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Purine) |

| 2960-2850 | Medium | C-H Stretch | Aliphatic (-CH₂) |

| 1670-1600 | Strong | N-H Bend | Amine (-NH₂) |

| 1610-1580 | Medium | C=N, C=C Stretch | Purine Ring |

| 1250-1050 | Strong | C-O Stretch | Primary Alcohol |

| 1350-1200 | Medium | C-N Stretch | Aromatic Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural components. For this compound (Molecular Formula: C₇H₉N₅O, Molecular Weight: 179.18 g/mol ), the following fragments are expected under Electron Impact (EI) ionization.

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 179 | [M]⁺ | [C₇H₉N₅O]⁺ | Molecular Ion |

| 148 | [M - CH₂OH]⁺ | [C₆H₆N₅]⁺ | Loss of the hydroxymethyl radical |

| 135 | [Adenine-H]⁺ | [C₅H₅N₅]⁺ | Adenine moiety, a very stable fragment |

| 108 | [C₄H₄N₄]⁺ | [C₄H₄N₄]⁺ | Fragmentation of the adenine ring (loss of HCN) |

| 44 | [CH₂CH₂OH]⁺ | [C₂H₄O]⁺ | Hydroxyethyl side chain |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | Loss of CH₂ from the side chain |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on available instrumentation.

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of high-purity DMSO-d₆.

-

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire the spectrum at a probe temperature of 298 K.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Process the data with appropriate Fourier transformation, phase correction, and baseline correction. Integrate all peaks and determine multiplicities and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the chemical shifts to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a solid sample pellet by thoroughly grinding 1-2 mg of the compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.

-

Background Collection: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Utilize Electron Impact (EI) ionization with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 30 to 300.

-

Data Interpretation: Identify the molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Analyze the lower m/z peaks to identify characteristic fragment ions and establish a fragmentation pattern.

Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.

References

Potential Therapeutic Applications of 9-(2-Hydroxyethyl)adenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-(2-Hydroxyethyl)adenine is a purine nucleoside analog that has primarily been investigated as a synthetic intermediate in the development of other therapeutic agents, most notably the antiviral drug adefovir (PMEA). While direct evidence for the therapeutic applications of 9-(2-Hydroxyethyl)adenine itself is limited in publicly available research, its structural relationship to a number of biologically active molecules, including adenosine deaminase inhibitors and precursors to potent antivirals, suggests potential, albeit unelucidated, pharmacological activities. This technical guide provides a comprehensive overview of the known chemical and physical properties of 9-(2-Hydroxyethyl)adenine, its synthesis, and a detailed exploration of the therapeutic applications of its key derivatives and structural analogs. The document aims to serve as a foundational resource for researchers investigating the potential of this and related compounds in drug discovery and development.

Introduction

9-(2-Hydroxyethyl)adenine is a derivative of the purine base adenine, characterized by a hydroxyethyl group attached to the 9-position of the purine ring.[1] This modification influences its solubility and potential for interaction with biological targets.[1] While its primary role in the scientific literature has been that of a precursor in the synthesis of more complex molecules, the structural similarities to endogenous nucleosides and other synthetic analogs warrant an investigation into its own potential biological activities. This guide will summarize the current, albeit limited, knowledge on 9-(2-Hydroxyethyl)adenine and extrapolate potential therapeutic avenues based on the well-documented activities of its close relatives.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of 9-(2-Hydroxyethyl)adenine is fundamental for its handling, formulation, and interpretation of biological studies.

| Property | Value | Reference(s) |

| CAS Number | 707-99-3 | [1] |

| Molecular Formula | C₇H₉N₅O | [1] |

| Molecular Weight | 179.18 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 238-241 °C | |

| Solubility | Soluble in polar solvents | [1] |

| Purity | >98.0% (by HPLC) |

Synthesis of 9-(2-Hydroxyethyl)adenine

The synthesis of 9-(2-Hydroxyethyl)adenine has been described as a step in the preparation of its more complex derivatives. A common synthetic route involves the reaction of adenine with a suitable 2-hydroxyethylating agent.

Experimental Protocol: Synthesis via Reaction of Adenine with 2-Chloroethanol

This protocol is a generalized representation based on common alkylation reactions of purines.

Materials:

-

Adenine

-

2-Chloroethanol

-

Sodium hydride (NaH) or another suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Silica gel for column chromatography

-

Appropriate eluents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

Adenine is dissolved in a suitable polar aprotic solvent, such as DMF, under an inert atmosphere (e.g., nitrogen or argon).

-

A slight molar excess of a base, such as sodium hydride, is added portion-wise to the suspension at 0 °C to deprotonate the adenine.

-

The reaction mixture is stirred at room temperature for a specified period to ensure complete salt formation.

-

A slight molar excess of 2-chloroethanol is added dropwise to the reaction mixture.

-

The reaction is heated to a specific temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography using an appropriate eluent system to yield 9-(2-Hydroxyethyl)adenine.

-

The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications: Inferences from Analogs and Derivatives

Direct evidence for the therapeutic efficacy of 9-(2-Hydroxyethyl)adenine is scarce. However, the biological activities of its derivatives and structural analogs provide a strong rationale for its investigation in several therapeutic areas.

Antiviral Activity

The most significant therapeutic application stemming from the 9-(2-Hydroxyethyl)adenine scaffold is in the field of antiviral therapy, through its phosphonylmethoxy derivative, 9-(2-phosphonylmethoxyethyl)adenine (PMEA) or adefovir .

-

Adefovir (PMEA): Adefovir is a potent inhibitor of viral DNA polymerases and reverse transcriptases.[2] It is clinically used for the treatment of hepatitis B virus (HBV) infection and has shown activity against herpesviruses and human immunodeficiency virus (HIV).[2]

It is important to note that a close analog, 9-[(RS)-2-hydroxypropyl]adenine , has been reported to be inactive against HIV-1, suggesting that the 2-hydroxyethyl side chain alone may not be sufficient for potent direct antiviral activity.

Anticancer Potential

While direct anticancer studies on 9-(2-Hydroxyethyl)adenine are lacking, adenine and its derivatives have been explored for their cytostatic and pro-apoptotic effects.

-

Adenine in Combination Therapy: Some studies have shown that adenine can enhance the cytotoxicity of cisplatin in hepatocellular carcinoma cells by inducing S phase arrest and apoptosis through the AMPK-mediated p53/p21 and p38 MAPK cascades.

Immunomodulatory Effects

The potential for 9-(2-Hydroxyethyl)adenine to modulate the immune system can be inferred from studies on its derivatives.

-

PMEA: PMEA has been shown to possess immunomodulatory properties, including the enhancement of natural killer (NK) cell activity and interferon production.

Neuroprotective Potential

Adenosine and its analogs are well-known for their neuroprotective effects, primarily through the activation of adenosine receptors.

-

Adenosine Receptor Agonism: Adenosine receptor activation is a key mechanism in neuroprotection against ischemic brain damage.

-

N6-(2-Hydroxyethyl)adenosine (HEA): This related compound has demonstrated neuroprotective effects.

Adenosine Deaminase Inhibition

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), a structural analog, is a known inhibitor of adenosine deaminase (ADA). Inhibition of ADA increases the concentration of adenosine, which can lead to various physiological effects, including antiviral and neuroprotective activities. It is plausible that 9-(2-Hydroxyethyl)adenine could also exhibit some level of ADA inhibition, though this has not been explicitly demonstrated.

Mechanisms of Action: Inferences from Related Compounds

The potential mechanisms of action for 9-(2-Hydroxyethyl)adenine are likely to be related to those of its more studied derivatives.

Inhibition of Viral Replication (via PMEA)

PMEA, the phosphonate derivative, acts as a competitive inhibitor of viral DNA polymerases and reverse transcriptases after being phosphorylated by cellular kinases to its diphosphate form. This terminates the growing DNA chain.

Adenosine Deaminase Inhibition (Hypothetical)

If 9-(2-Hydroxyethyl)adenine were to act as an adenosine deaminase inhibitor, it would increase the local concentration of adenosine, leading to enhanced activation of adenosine receptors and subsequent downstream signaling.

References

- 1. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alkoxyalkyl Esters of (S)-9-[3-Hydroxy-2-(Phosphonomethoxy)Propyl]Adenine Are Potent Inhibitors of the Replication of Wild-Type and Drug-Resistant Human Immunodeficiency Virus Type 1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-(6-Aminopurin-9-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(6-Aminopurin-9-yl)ethanol, also widely known as 9-(2-Hydroxyethyl)adenine, is a purine derivative and an acyclic nucleoside analog. Primarily, it serves as a crucial synthetic intermediate in the development of more complex nucleoside-based drugs, particularly those with antiviral and anticancer properties.[1][2] While its role as a precursor is well-established, there is a notable lack of publicly available data on its intrinsic biological activity, mechanism of action, and specific signaling pathway modulation. This technical guide consolidates the available physicochemical data, provides detailed experimental protocols for its synthesis and stability analysis, and explores potential avenues for research by examining the signaling pathways of structurally related molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its structure consists of an adenine core attached to a hydroxyethyl group at the N9 position. This modification influences its solubility and potential for further chemical reactions.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 707-99-3 | [1][4] |

| Molecular Formula | C₇H₉N₅O | [1][4] |

| Molecular Weight | 179.18 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 9-(2-Hydroxyethyl)adenine, 6-Amino-9-(2-hydroxyethyl)purine | [1][4] |

| Melting Point | 240.0 to 244.0 °C | [1] |

| Boiling Point | 473.2 °C at 760 mmHg | [1] |

| Flash Point | 240 °C | [1] |

| Density | 1.67 g/cm³ | [1] |

| LogP | -0.018 | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis and Experimental Protocols

The primary application of this compound is as a building block in medicinal chemistry.[1] A common synthesis route involves the reaction of adenine with a suitable two-carbon synthon.

Synthesis of 9-(2-hydroxyethyl)adenine

A documented laboratory-scale synthesis involves the reaction of adenine with vinyl carbonate in the presence of a base.[2]

Experimental Protocol:

-

Setup: A 12L three-necked round-bottom flask is equipped with a mechanical stirrer, condenser, thermometer, and heating jacket.

-

Nitrogen Purge: The system is thoroughly purged with nitrogen gas.

-

Reagent Addition: The following reagents are added sequentially to the flask:

-

Adenine (504 g)

-

Vinyl carbonate (343 g)

-

N,N-dimethylformamide (DMF, 3.7 L)

-

Sodium hydroxide (7.80 g)

-

-

Reaction: Stirring is initiated, and the mixture is heated to reflux. The internal temperature reaches approximately 145°C over 80 minutes. The reflux is maintained for 2 hours.

-

Cooling and Dilution: The heating jacket is removed, and the reaction solution is allowed to cool to below 100°C. The flask is then cooled in an ice bath to 5°C. Toluene (3.8 L) is added for dilution.

-

Precipitation and Filtration: The temperature is maintained below 10°C while stirring for an additional 2 hours. The resulting precipitate is collected by filtration.

-

Washing: The filter cake is washed sequentially with toluene (2 x 0.5 L) and pre-cooled ethanol (1.5 L).

-

Drying: The product is dried under reduced pressure (-30 inches Hg) at 50°C for 14 hours to a constant weight.

-

Characterization: The final product is characterized for purity and structure using HPLC and ¹H-NMR.[2]

Biological Activity and Research Context

Despite its use as a precursor for antiviral agents, there is a significant lack of published data regarding the intrinsic biological activity of this compound itself. It is not marketed as an active pharmaceutical ingredient but rather as a chemical intermediate.

One study assessing the binding of N6,9-disubstituted adenines to adenosine receptors found that the potency of 9-substituted adenines correlated with the hydrophobicity of the substituent. In this context, the 9-(2-hydroxyethyl) group was ranked as the least potent among the series tested (cyclopentyl > phenyl > tetrahydrofuryl > ethyl > methyl > 2-hydroxyethyl), suggesting low intrinsic activity at these receptors.

Potential Signaling Pathway Involvement: Insights from a Structural Analog

While no signaling pathways have been directly associated with this compound, research into the structurally related compound N6-(2-Hydroxyethyl)adenosine (HEA) provides a valuable starting point for investigation. HEA, which has the hydroxyethyl group on the N6 position of adenosine, has demonstrated anti-inflammatory and anti-fibrotic properties. This activity is mediated through the inhibition of the TGF-β1/Smad and NF-κB signaling pathways.

In a model of renal interstitial fibrosis, HEA was shown to reduce the expression of pro-inflammatory cytokines (TNF-α, IL-1β) and fibrosis markers (collagen I, α-SMA). Mechanistically, it inhibits the phosphorylation of Smad2 and Smad3, key mediators of the pro-fibrotic TGF-β1 pathway, and prevents the activation of the NF-κB pathway, a central regulator of inflammation.

The diagram below illustrates the pathways inhibited by the structural analog HEA, which could serve as a hypothetical model for investigating the potential, albeit likely weak, activity of this compound.

Suggested Experimental Protocols: Stability Assessment

For any compound intended for further development, determining its chemical and metabolic stability is critical. The following protocols are adapted from standard procedures for similar acyclic nucleoside analogs and are recommended for characterizing this compound.

Chemical Stability in Aqueous Buffers

This assay evaluates the compound's stability at different pH values relevant to physiological conditions.

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at pH 4.0 (acetate), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate).

-

Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

-

Incubation: Dilute the stock solution to a final concentration of 10 µM in each buffer. Incubate the solutions at 37°C.

-

Sampling: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Quenching: Terminate the reaction at each time point by adding an equal volume of cold acetonitrile containing a suitable internal standard.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The rate of degradation can then be calculated.

Metabolic Stability in Liver Microsomes

This assay assesses the compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.

Methodology:

-

Reagents: Use pooled human liver microsomes, phosphate buffer (100 mM, pH 7.4), and an NADPH regenerating system.

-

Preparation: Pre-warm the buffer and microsomal suspension (final concentration 0.5-1.0 mg/mL) to 37°C.

-

Reaction Initiation: In a microcentrifuge tube, combine the buffer, microsomes, and the test compound (final concentration ~1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation and Sampling: Incubate at 37°C with gentle shaking. Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: Terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

-

Analysis: Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method to determine the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Conclusion

This compound is a foundational building block in the synthesis of modified nucleosides for therapeutic applications. While its physicochemical properties and synthesis are well-characterized, this review highlights a significant gap in the public domain regarding its own biological activities, toxicological profile, and interactions with cellular signaling pathways. The provided protocols for synthesis and stability testing offer a framework for its standardized use in drug development. Furthermore, the analysis of the structurally related molecule, N6-(2-Hydroxyethyl)adenosine, suggests that investigation into the TGF-β1/Smad and NF-κB pathways could be a logical, albeit speculative, starting point for characterizing the biological profile of this compound. Future research is warranted to elucidate the intrinsic properties of this widely used intermediate.

References

- 1. Adefovir Dipivoxil | CAS#:142340-99-6 | Chemsrc [chemsrc.com]

- 2. Synthesis and antiviral evaluation of alkoxyalkyl derivatives of 9-(S)-(3-hydroxy-2-phosphonomethoxypropyl)adenine against cytomegalovirus and orthopoxviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 707-99-3: 9-(2-Hydroxyethyl)adenine | CymitQuimica [cymitquimica.com]

- 4. Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(6-Aminopurin-9-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-(6-Aminopurin-9-yl)ethanol, a key intermediate in the preparation of various antiviral and anticancer agents.[1][2] The protocol is based on the alkylation of adenine, a fundamental purine nucleobase.

Introduction

This compound, also known as 9-(2-Hydroxyethyl)adenine, is a synthetic derivative of adenine.[1][3] Its structure, featuring a hydroxyethyl group at the N9 position of the purine ring, makes it a valuable building block in medicinal chemistry. The primary synthetic route involves the nucleophilic substitution reaction at the imidazole nitrogen (N9) of adenine with a suitable two-carbon electrophile.[2] This protocol details a robust and reproducible method for its synthesis in a laboratory setting.

Materials and Equipment

Reagents:

-

Adenine

-

Ethylene carbonate (or Vinyl carbonate)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Toluene

-

Ethanol

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask (12 L capacity for the given scale)

-

Mechanical stirrer

-

Condenser

-

Thermometer

-

Heating mantle

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol

This protocol is adapted from a patented synthetic method.[2]

1. Reaction Setup:

-

Assemble a 12 L three-necked round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.

-

Ensure the setup is dry and purged with nitrogen gas to create an inert atmosphere.

2. Charging the Reactor:

-

To the flask, add the following reagents in sequence:

-

Adenine (504 g)

-

Ethylene carbonate (343 g)

-

N,N-Dimethylformamide (DMF) (3.7 L)

-

Sodium hydroxide (7.80 g)

-

3. Reaction:

-

Begin stirring the mixture.

-

Heat the flask using a heating mantle to bring the mixture to reflux. It will take approximately 80 minutes to reach the reflux temperature of 145°C.[2]

-

Maintain the reaction at reflux for 2 hours.[2]

4. Work-up and Isolation:

-

After 2 hours, remove the heating mantle and allow the yellow reaction solution to cool to below 100°C.[2]

-

Cool the flask further in an ice bath to bring the temperature down to 5°C.[2]

-

Dilute the cooled mixture by adding toluene (3.8 L).

-

Continue stirring for an additional 2 hours while maintaining the temperature below 10°C to ensure complete precipitation of the product.[2]

-

Filter the resulting solid using a Büchner funnel.

-

Wash the filter cake sequentially with toluene (2 x 0.5 L) and pre-cooled ethanol (1.5 L).[2]

5. Drying and Characterization:

-

Dry the isolated solid product in a vacuum oven at 50°C for 14 hours, or until a constant weight is achieved.[2]

-

The purity and structure of the final product, this compound, should be confirmed by HPLC and 1H-NMR spectroscopy.[2]

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

| Parameter | Value |

| Adenine | 504 g |

| Ethylene Carbonate | 343 g |

| N,N-Dimethylformamide (DMF) | 3.7 L |

| Sodium Hydroxide | 7.80 g |

| Reaction Temperature | 145°C (Reflux) |

| Reaction Time | 2 hours |

| Product Appearance | White to off-white crystalline solid |

| Melting Point | 240.0 to 244.0 °C |

| Molecular Formula | C7H9N5O |

| Molecular Weight | 179.18 g/mol |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled with extreme care.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Toluene and ethanol are flammable. Keep away from ignition sources.

-

Handle hot glassware with appropriate tongs or heat-resistant gloves.

Conclusion

The protocol described provides a clear and detailed method for the synthesis of this compound. By following these steps, researchers can reliably produce this important intermediate for further use in drug discovery and development. The provided data and workflow diagram offer a comprehensive guide for the successful execution of this synthesis.

References

Application Notes and Protocols: 9-(2-Hydroxyethyl)adenine as a Precursor in Antiviral Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-Hydroxyethyl)adenine is a key precursor in the synthesis of a class of antiviral drugs known as acyclic nucleoside phosphonates. These compounds are analogues of natural nucleosides and nucleotides but lack the cyclic sugar moiety. This structural modification often imparts potent antiviral activity by interfering with viral replication processes. The most prominent example of a drug synthesized from this precursor is Adefovir, an antiviral medication used for the treatment of chronic hepatitis B virus (HBV) infection. This document provides detailed application notes, experimental protocols, and data related to the use of 9-(2-Hydroxyethyl)adenine in the design and synthesis of antiviral agents.

Rationale for Use in Drug Design

The strategic use of 9-(2-Hydroxyethyl)adenine as a starting material in drug design is based on several key principles:

-

Structural Mimicry: The adenine base allows the resulting drug molecules to be recognized by viral enzymes, particularly polymerases, as a natural substrate (deoxyadenosine).

-

Acyclic Side Chain: The 2-hydroxyethyl group provides a flexible side chain that, after modification to a phosphonate, can effectively terminate the growing viral DNA chain during replication.

-

Chemical Tractability: The primary hydroxyl group on the ethyl side chain is a convenient handle for chemical modification, allowing for the introduction of the crucial phosphonomethoxy group.

-

Established Antiviral Activity: A wealth of research has demonstrated that acyclic nucleoside phosphonates derived from this scaffold possess broad-spectrum antiviral activity against various DNA viruses and retroviruses.

Drug Design and Development Workflow

The development of antiviral agents from 9-(2-Hydroxyethyl)adenine follows a logical progression from the initial precursor to a clinically effective drug. This workflow often involves the synthesis of a parent compound, followed by the development of prodrugs to improve pharmacokinetic properties.

Application Notes and Protocols for 2-(6-Aminopurin-9-yl)ethanol in Antiviral Drug Screening Assays

Disclaimer: Extensive literature searches did not yield specific studies detailing the antiviral activity or use of 2-(6-Aminopurin-9-yl)ethanol, also known as 9-(2-hydroxyethyl)adenine, in drug screening assays. The following application notes and protocols are therefore provided as a generalized framework for the antiviral evaluation of a hypothetical purine nucleoside analog, based on established methodologies for similar compounds. The quantitative data presented are illustrative examples and not derived from experimental results for this compound.

Introduction

This compound is a nucleoside analog, a class of compounds that has been a cornerstone in the development of antiviral therapies. These molecules can interfere with viral replication by acting as substrates or inhibitors of viral polymerases, or through other mechanisms. The evaluation of such compounds for antiviral efficacy and cytotoxicity is a critical step in the drug discovery process. This document outlines standard in vitro assays for screening compounds like this compound against various viruses.

Key Concepts in Antiviral Screening

The primary goal of in vitro antiviral screening is to determine a compound's ability to inhibit viral replication at non-toxic concentrations. Key parameters measured include:

-

50% Effective Concentration (EC50): The concentration of a compound that inhibits viral replication by 50%.

-

50% Cytotoxic Concentration (CC50): The concentration of a compound that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, with the compound being more toxic to the virus than to the host cells.

Data Presentation: Illustrative Antiviral Activity and Cytotoxicity

The following tables present example data for a hypothetical antiviral screening of this compound against a panel of viruses.

Table 1: In Vitro Antiviral Activity of this compound against Various Viruses

| Virus | Cell Line | Assay Type | EC50 (µM) |

| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | 15.2 |

| Influenza A (H1N1) | MDCK | CPE Reduction | > 100 |

| Human Cytomegalovirus (HCMV) | HFF | Yield Reduction | 25.8 |

| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction | 78.1 |

Table 2: Cytotoxicity Profile of this compound in Different Cell Lines

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |

| Vero | MTT | 72 | > 200 |

| MDCK | Neutral Red | 48 | > 200 |

| HFF | MTT | 96 | 150 |

| HEp-2 | CellTiter-Glo | 72 | 185 |

Table 3: Selectivity Index (SI) of this compound for Susceptible Viruses

| Virus | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| Herpes Simplex Virus 1 (HSV-1) | 15.2 | > 200 | > 13.2 |

| Human Cytomegalovirus (HCMV) | 25.8 | 150 | 5.8 |

Experimental Protocols

Detailed methodologies for key antiviral and cytotoxicity assays are provided below. These protocols can be adapted for screening this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that is toxic to the host cells.

Materials:

-

Host cell line (e.g., Vero, HFF)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidic isopropanol)

-

Microplate reader

Protocol:

-

Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-96 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

-

Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

Objective: To measure the ability of the compound to protect cells from virus-induced cell death.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock with a known titer

-

96-well microtiter plates

-

This compound stock solution

-

Cell viability stain (e.g., Neutral Red or Crystal Violet)

-

Microplate reader

Protocol:

-

Seed 96-well plates with host cells and incubate overnight.

-

Prepare serial dilutions of this compound in infection medium.

-

Aspirate the growth medium from the cells.

-

Add the compound dilutions to the wells.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected, untreated cells (cell control) and infected, untreated cells (virus control).

-

Incubate the plates until CPE is evident in approximately 80-90% of the virus control wells.

-

Stain the cells with a viability dye (e.g., Neutral Red) and incubate.

-

Wash the cells and solubilize the dye.

-

Measure the absorbance on a microplate reader.

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC50 value using non-linear regression analysis.

Antiviral Assay: Plaque Reduction Assay

Objective: To quantify the reduction in infectious virus particles by counting viral plaques.

Materials:

-

Host cell line that forms plaques upon infection

-

Virus stock

-

6- or 12-well plates

-

This compound stock solution

-

Overlay medium (e.g., containing methylcellulose or agarose)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Seed plates with host cells to form a confluent monolayer.

-

Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells.

-

Prepare an overlay medium containing different concentrations of this compound.

-

Add the compound-containing overlay to the respective wells.

-

Incubate the plates for several days until plaques are visible.

-

Fix the cells and stain with Crystal Violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualizations

General Workflow for Antiviral Screening

Caption: General workflow for in vitro antiviral drug screening.

Decision Tree for Hit Compound Progression

Caption: Decision-making process for hit compound progression.

Potential Mechanism of Action for a Nucleoside Analog

Caption: Hypothetical mechanism of action for a nucleoside analog.

Application Notes and Protocols for the Quantification of 2-(6-Aminopurin-9-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(6-Aminopurin-9-yl)ethanol, a purine analogue of significant interest in pharmaceutical and biological research. The methods outlined below utilize High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and accurate quantification in various matrices.

Introduction

This compound, also known as 9-(2-hydroxyethyl)adenine, is a derivative of adenine. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. The following protocols are designed to provide robust and reliable methods for its determination.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of the analytical methods described. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |

| Linearity Range (r²) | 0.15 - 100 µg/mL (>0.998) | 0.5 - 1000 ng/mL (>0.999) |

| Intra-day Precision (%RSD) | < 2% | < 5% |

| Inter-day Precision (%RSD) | < 3% | < 7% |

| Accuracy (Recovery %) | 95 - 105% | 98 - 103% |

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

1. Instrumentation and Materials

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH 5.0

-

Mobile Phase B: Acetonitrile

-

Standard of this compound (purity ≥98%)[1]

-

Methanol (HPLC grade)

-

Water (HPLC grade)

2. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 0.15 µg/mL to 100 µg/mL.

3. Sample Preparation

-

Bulk Drug: Accurately weigh and dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.

-

Formulation: Depending on the excipients, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required to isolate the analyte before dilution.

4. Chromatographic Conditions

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 260 nm

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

1. Instrumentation and Materials

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in water

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile

-

Internal Standard (IS): A stable isotope-labeled analogue of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) is recommended. If unavailable, a structurally similar compound can be used after validation.

-